molecular formula C13H18BrNO B15336949 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol

Cat. No.: B15336949
M. Wt: 284.19 g/mol
InChI Key: DNGDKFOVSGKNTB-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol is a chemical compound that features a piperidine ring substituted with a 4-bromophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed in the presence of a suitable base.

Major Products Formed

    Oxidation: 2-[1-(4-Bromophenyl)-4-piperidyl]acetaldehyde or 2-[1-(4-Bromophenyl)-4-piperidyl]acetic acid.

    Reduction: 2-[1-(Phenyl)-4-piperidyl]ethanol.

    Substitution: 2-[1-(4-Aminophenyl)-4-piperidyl]ethanol or 2-[1-(4-Thiophenyl)-4-piperidyl]ethanol.

Scientific Research Applications

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Chlorophenyl)-4-piperidyl]ethanol
  • 2-[1-(4-Fluorophenyl)-4-piperidyl]ethanol
  • 2-[1-(4-Methylphenyl)-4-piperidyl]ethanol

Uniqueness

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated analogs. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-[1-(4-bromophenyl)piperidin-4-yl]ethanol

InChI

InChI=1S/C13H18BrNO/c14-12-1-3-13(4-2-12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2

InChI Key

DNGDKFOVSGKNTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)C2=CC=C(C=C2)Br

Origin of Product

United States

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